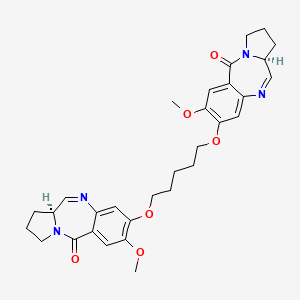
PBD dimer-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolobenzodiazepine dimer-2, commonly referred to as PBD dimer-2, is a member of the pyrrolobenzodiazepine family. These compounds are known for their potent DNA-interacting properties, making them valuable in the field of cancer research and treatment. Pyrrolobenzodiazepine dimers are particularly notable for their ability to form covalent bonds with DNA, leading to the formation of DNA interstrand cross-links, which can inhibit DNA replication and transcription, ultimately leading to cell death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolobenzodiazepine dimer-2 typically involves the formation of the pyrrolobenzodiazepine core followed by dimerization. One common method involves the use of Mitsunobu chemistry, which allows for the clean and convenient formation of the pyrrolobenzodiazepine core . The reaction conditions often include the use of reagents such as triphenylphosphine and diethyl azodicarboxylate in anhydrous conditions.
Industrial Production Methods
Industrial production of pyrrolobenzodiazepine dimer-2 involves scaling up the synthetic routes used in laboratory settings. This often requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolobenzodiazepine dimer-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrrolobenzodiazepine core, potentially altering its DNA-binding properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce hydroxylated derivatives, while substitution reactions can yield functionalized pyrrolobenzodiazepine dimers with enhanced biological activity .
Applications De Recherche Scientifique
Pyrrolobenzodiazepine dimer-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Biology: Its DNA-binding properties make it a valuable tool for studying DNA interactions and mechanisms of DNA damage and repair.
Mécanisme D'action
The mechanism of action of pyrrolobenzodiazepine dimer-2 involves its ability to bind covalently to the minor groove of DNA, forming interstrand cross-links. These cross-links prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription. This ultimately leads to cell cycle arrest and apoptosis (programmed cell death). The molecular targets of pyrrolobenzodiazepine dimer-2 include guanine residues in the DNA minor groove .
Comparaison Avec Des Composés Similaires
Pyrrolobenzodiazepine dimer-2 is unique compared to other pyrrolobenzodiazepine dimers due to its specific DNA-binding properties and its ability to form stable interstrand cross-links. Similar compounds include:
Pyrrolobenzodiazepine dimer SG2000: Known for its potent DNA cross-linking activity and use in cancer research.
Pyrrolobenzodiazepine dimer SG3199: Used in antibody-drug conjugates for targeted cancer therapy.
Pyrrolobenzodiazepine dimer SG3650: Investigated for its lower potency and potential for reduced toxicity in therapeutic applications.
These compounds share similar DNA-binding properties but differ in their potency, stability, and therapeutic applications.
Propriétés
Formule moléculaire |
C31H36N4O6 |
|---|---|
Poids moléculaire |
560.6 g/mol |
Nom IUPAC |
(6aS)-3-[5-[[(6aS)-2-methoxy-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C31H36N4O6/c1-38-26-14-22-24(32-18-20-8-6-10-34(20)30(22)36)16-28(26)40-12-4-3-5-13-41-29-17-25-23(15-27(29)39-2)31(37)35-11-7-9-21(35)19-33-25/h14-21H,3-13H2,1-2H3/t20-,21-/m0/s1 |
Clé InChI |
JMRUKTNVBSHJFI-SFTDATJTSA-N |
SMILES isomérique |
COC1=C(C=C2C(=C1)C(=O)N3CCC[C@H]3C=N2)OCCCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CCCN6C5=O)OC |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=O)N3CCCC3C=N2)OCCCCCOC4=C(C=C5C(=C4)N=CC6CCCN6C5=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



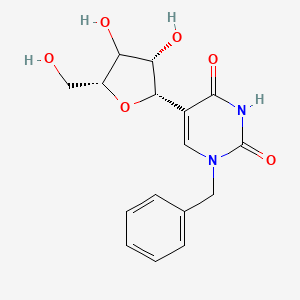



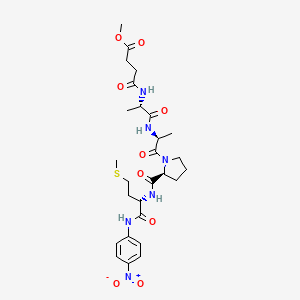
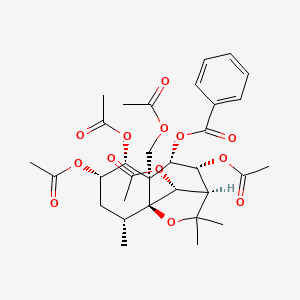
![trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)

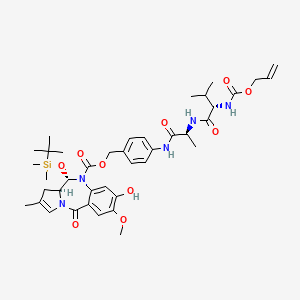
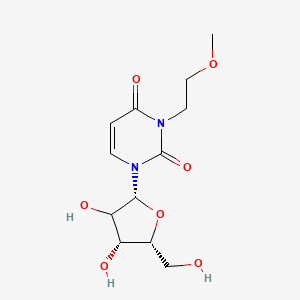
![3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B12388897.png)
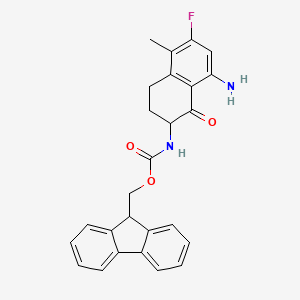
![(1S)-1'-[2-(2,3-dichlorophenyl)-[1,3]thiazolo[4,5-b]pyrazin-6-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12388908.png)
